molecular formula C9H17NO B8258206 4-Cyclopropyloxycyclohexan-1-amine

4-Cyclopropyloxycyclohexan-1-amine

Cat. No.: B8258206
M. Wt: 155.24 g/mol
InChI Key: MQKFKGCJXIJHRY-UHFFFAOYSA-N
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Description

4-Cyclopropyloxycyclohexan-1-amine is a chemical compound characterized by a cyclohexane ring substituted with a cyclopropyl group and an amine group at the first position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Cyclohexanone and cyclopropylamine are commonly used as starting materials.

  • Reaction Steps:

    • Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    • Substitution: Cyclohexanol undergoes a substitution reaction with cyclopropylamine in the presence of a strong acid catalyst to form this compound.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce various oxidized derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an alkylamine.

  • Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, at various positions on the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often employed as catalysts.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alkylamines and other reduced amine derivatives.

  • Substitution Products: Halogenated cyclohexanes and alkyl-substituted cyclohexanes.

Scientific Research Applications

4-Cyclopropyloxycyclohexan-1-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-cyclopropyloxycyclohexan-1-amine exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

  • Pathways Involved: It may modulate signaling pathways related to cellular processes, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-Cyclopropyloxycyclohexan-1-amine is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Cyclohexylamine, 4-aminocyclohexanol, and cyclopropylamine.

  • Uniqueness: The presence of both the cyclopropyl group and the amine group at specific positions on the cyclohexane ring distinguishes it from other compounds.

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Properties

IUPAC Name

4-cyclopropyloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFKGCJXIJHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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